molecular formula C17H19N3O5S B2505053 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034484-95-0

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2505053
CAS No.: 2034484-95-0
M. Wt: 377.42
InChI Key: SHFFUSBIIFJCAH-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a unique combination of functional groups The structure includes a pyrazine ring, a piperidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine moiety, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrazine ring through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxane moiety but lacks the piperidine and pyrazine rings.

    2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Similar sulfonyl group but different overall structure.

    6-Nitro-1,4-benzodioxane: Contains a nitro group instead of the sulfonyl group.

Uniqueness

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-3-4-15-16(10-14)24-9-8-23-15)20-7-1-2-13(12-20)25-17-11-18-5-6-19-17/h3-6,10-11,13H,1-2,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFUSBIIFJCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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